molecular formula C12H19O3P B1366667 Diethyl (3-Methylbenzyl)phosphonate CAS No. 63909-50-2

Diethyl (3-Methylbenzyl)phosphonate

Cat. No. B1366667
CAS RN: 63909-50-2
M. Wt: 242.25 g/mol
InChI Key: LMLREDDVMFNSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (3-Methylbenzyl)phosphonate is a chemical compound with the molecular formula C12H19O3P . It is a colorless to almost colorless clear liquid .


Synthesis Analysis

The synthesis of Diethyl (3-Methylbenzyl)phosphonate and similar compounds has been discussed in several studies . For instance, one study describes the preparation of some phosphonates and their testing as antimicrobial agents .


Molecular Structure Analysis

Diethyl (3-Methylbenzyl)phosphonate contains a total of 35 bonds; 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 phosphonate .


Physical And Chemical Properties Analysis

Diethyl (3-Methylbenzyl)phosphonate has a boiling point of 127 °C at 0.7 mmHg . Its specific gravity is 1.08 (20/20) and refractive index is 1.50 . It has a molecular weight of 242.25 .

Scientific Research Applications

“Diethyl (3-Methylbenzyl)phosphonate” is a chemical compound with the molecular formula C12H19O3P . It’s a colorless to almost colorless clear liquid .

One potential application of this compound is in the field of organic chemistry, specifically in the hydrolysis of phosphinates and phosphonates . Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .

  • Microwave-Accelerated McKenna Synthesis of Phosphonic Acids

    • Summary : This method involves the use of bromotrimethylsilane (BTMS) for the dealkylation of phosphonate alkyl esters. The process is accelerated by microwave irradiation, which can significantly reduce the time required for 100% conversion .
    • Method : The procedure involves the reaction of a dialkyl methylphosphonate with BTMS under microwave irradiation. The solvent polarity, alkyl group, and phosphonate–carboxylate triester chemoselectivity are all factors that can influence the reaction .
    • Results : The microwave-assisted BTMS (MW-BTMS) method was found to dramatically accelerate quantitative silyldealkylation compared to BTMS with conventional heating. It was also highly chemoselective, making it an important enhancement of the conventional BTMS method .
  • Phosphotyrosine and Phosphonate-Based Phosphotyrosine Analogues

    • Summary : Phosphotyrosine and its phosphonate-based derivatives have significant potential in the development of binding ligands and chemical probes. These compounds can mediate protein–protein interactions or serve as substrate/product mimetics, providing useful tools to study the roles of individual proteins involved in signalling pathways or diseases .
    • Method : The development of these compounds involves the design of phosphotyrosine and its phosphonate-based derivatives. The synthetic toolbox for these compounds has been expanded and improved over the last decade .
    • Results : These compounds have found utility in a wide range of applications, including the study of protein phosphorylation/dephosphorylation, biophysical protein characterization, monitoring enzyme activity, and as antigens for raising antibodies .
  • Agricultural Bioactive Phosphonate Esters

    • Summary : Phosphonate compounds, including “Diethyl (3-Methylbenzyl)phosphonate”, are biologically active organic synthetic materials derived from natural products. Due to their unique carbon-phosphorus (C–P) bonds, these compounds are highly biologically active and less susceptible to resistance .
    • Method : These compounds are characterized by high chemical stability due to the replacement of P–O bonds with C–P bonds in phosphonate derivatives, which improves their chemical and enzymatic stability .
    • Results : Phosphonate compounds are widely used in medicine, as pesticides, surfactants, blockers, and other applications. They have the advantages of high efficacy, fast efficacy, low dosage, and wide use .
  • Potential Antibiotic Substitutes

    • Summary : Research has shown that diethyl benzylphosphonate derivatives, such as “Diethyl (3-Methylbenzyl)phosphonate”, can potentially be used as substitutes for new drugs in relation to the antibiotics used in hospital infections .
    • Method : The development of these compounds involves the design and synthesis of diethyl benzylphosphonate derivatives .
    • Results : These compounds could potentially serve as effective alternatives to traditional antibiotics, particularly in the context of hospital infections .

Safety And Hazards

When handling Diethyl (3-Methylbenzyl)phosphonate, it is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLREDDVMFNSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC(=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445776
Record name Diethyl [(3-methylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (3-Methylbenzyl)phosphonate

CAS RN

63909-50-2
Record name Diethyl [(3-methylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (3-Methylbenzyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl (3-Methylbenzyl)phosphonate
Reactant of Route 3
Reactant of Route 3
Diethyl (3-Methylbenzyl)phosphonate
Reactant of Route 4
Reactant of Route 4
Diethyl (3-Methylbenzyl)phosphonate
Reactant of Route 5
Reactant of Route 5
Diethyl (3-Methylbenzyl)phosphonate
Reactant of Route 6
Reactant of Route 6
Diethyl (3-Methylbenzyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.